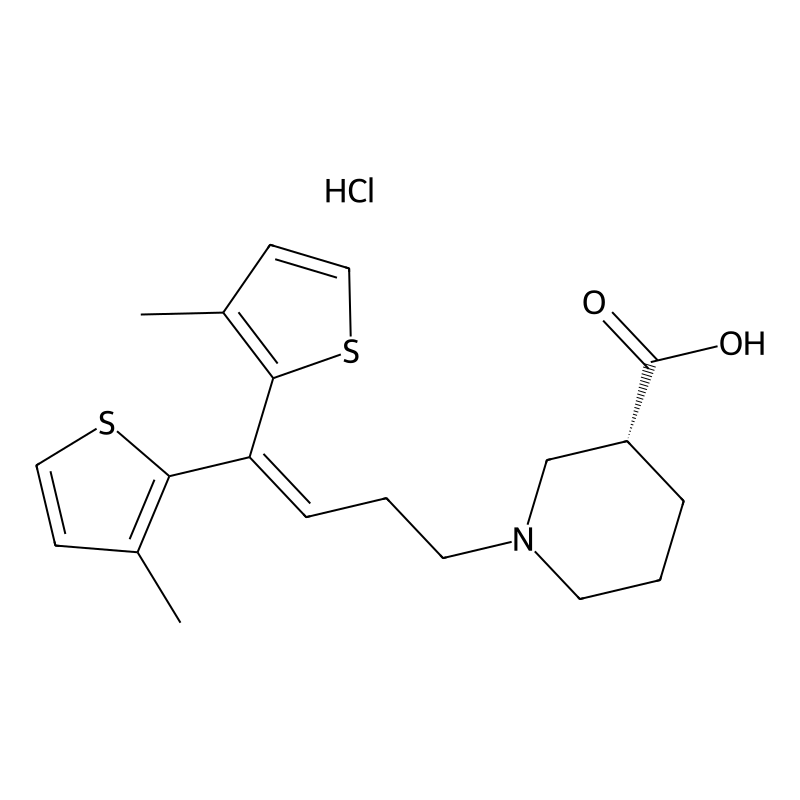

Tiagabine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

tiagabine hydrochloride mechanism of action GABA

Mechanism of Action & Quantitative Data

The table below outlines the primary molecular target and biological consequences of Tiagabine hydrochloride action:

| Aspect | Detail |

|---|---|

| Primary Target | GABA Transporter 1 (GAT-1) [1] [2] [3] |

| Primary Effect | Inhibition of GABA reuptake into presynaptic neurons and glia [1] [2] [4] |

| Biological Outcome | Increase in extracellular GABA levels; Prolongation of GABA-mediated inhibitory postsynaptic potentials [1] [4] |

| Therapeutic Outcomes | Anticonvulsant, potential neuroprotective, and anxiolytic effects [1] [5] [2] |

The pharmacological profile of this compound is characterized by the following quantitative data:

| Parameter | Value / Detail |

|---|---|

| IC₅₀ for [³H]GABA uptake (synaptosomes) | 67 nM [6] [7] |

| IC₅₀ for [³H]GABA uptake (neurons) | 446 nM [8] |

| IC₅₀ for [³H]GABA uptake (glia) | 182 nM [8] |

| In Vivo Efficacy (Mouse PD Model) | 5 mg/kg (i.p.) attenuated microglial activation and dopaminergic neurodegeneration [5] |

| In Vitro Formulation (for research) | Soluble to 50 mM in water and to 100 mM in DMSO [6] |

| Protein Binding | 96% [2] |

| Metabolism | Primarily by cytochrome P450 enzyme CYP3A4 [2] [4] |

Experimental Evidence & Protocols

Key findings from preclinical studies provide evidence for its mechanism and potential applications.

1. Neuroprotection in Parkinson's Disease Models

- Objective: To investigate whether tiagabine confers neuroprotection in MPTP-induced mouse models of Parkinson's disease (PD) by inhibiting microglial activation [5].

- Protocol: Mice were pretreated with tiagabine (5 mg/kg, intraperitoneally) 1 hour before MPTP injection. Analyses were conducted at 90 minutes, 1 day, and 9 days post-MPTP injection. Outcomes measured included striatal dopamine levels, tyrosine hydroxylase (TH)-immunoreactive neurons in the substantia nigra, and microglial activation markers [5].

- Findings: Tiagabine pretreatment significantly rescued the striatal TH protein level and the density of TH-ir nerve fibers, reduced the number of degenerating neurons, and attenuated microglial activation. This protective function was abolished in GAT-1 knockout mice, confirming target specificity [5].

2. Enhancement of Inhibitory Neurotransmission

- Objective: To characterize the effect of tiagabine on GABAergic inhibitory postsynaptic currents (IPSCs) [9].

- Protocol: In vitro studies on neurons and brain slices, where the drug's effect on the kinetics of IPSCs was measured.

- Findings: Tiagabine not only affected the decay kinetics of the IPSCs but also reduced the frequency of both spontaneous and miniature IPSCs, indicating a presynaptic mechanism of action that modulates GABA release and clearance [9].

Research Applications & Implications

Beyond its established role as an anticonvulsant, research into this compound suggests several promising directions, largely stemming from its core mechanism of enhancing GABAergic tone.

- Neuroprotection: Evidence indicates that tiagabine can protect dopaminergic neurons against neurotoxins by inhibiting microglial activation, suggesting a novel therapeutic approach for Parkinson's disease [5].

- Modulation of Neuroinflammation: Tiagabine was shown to attenuate the nuclear translocation of NF-κB in microglial cells and inhibit the generation of inflammatory mediators, highlighting a role for GABAergic signaling in regulating brain inflammation [5].

- Psychiatric Disorders: The drug is used off-label for anxiety disorders and has shown long-term anxiolytic and antidepressant-like behavioural effects in animal models, coinciding with a decrease in HPA system activity [2] [7].

Visualizing the Core Mechanism

The following diagram illustrates the primary mechanism of action of this compound at a synaptic level.

This diagram shows Tiagabine blocking the GAT-1 transporter, increasing GABA availability in the synapse to enhance receptor activation and inhibitory signaling [1] [2] [3].

Summary for Researchers

As a selective GAT-1 inhibitor, this compound is a precise tool for modulating GABAergic systems. Its well-defined mechanism, robust experimental data, and potential applications beyond epilepsy make it a valuable compound for neurological and psychiatric research. The provided tables and experimental details can serve as a quick reference for designing future studies.

References

- 1. Basic mechanisms of gabitril (tiagabine) and future ... [pubmed.ncbi.nlm.nih.gov]

- 2. Tiagabine [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Tiagabine pharmacology in profile [pubmed.ncbi.nlm.nih.gov]

- 5. Tiagabine Protects Dopaminergic Neurons against ... [nature.com]

- 6. This compound | GABA Transporter Inhibitors [rndsystems.com]

- 7. This compound | GAT-1 inhibitor [hellobio.com]

- 8. tiagabine (PD009653, PBJUNZJWGZTSKL-MRXNPFEDSA ... [probes-drugs.org]

- 9. This compound | GABA Receptor inhibitor [selleckchem.com]

tiagabine pharmacokinetics absorption distribution metabolism

Tiagabine Pharmacokinetics at a Glance

The table below summarizes the core quantitative pharmacokinetic parameters of Tiagabine.

| Parameter | Findings/Value | Notes & Context |

|---|---|---|

| Absorption | ||

| • Absolute Bioavailability | ~90% [1] [2] | |

| • Tmax (Time to Cmax) | ~0.75-1 hour (fasting) [1]; ~2.5 hours (with food) [2] | Food slows rate but does not affect extent (AUC) of absorption [2]. |

| • Linear Kinetics | Yes [2] | Proportional Cmax and AUC across 2-24 mg single-dose range [1]. |

| Distribution | ||

| • Plasma Protein Binding | ~96% [1] [3] [2] | Primarily to albumin and α1-acid glycoprotein [1] [2]. |

| • Apparent Volume of Distribution | 1.3-1.6 L/kg [4] | |

| Metabolism | ||

| • Primary Pathway | Hepatic, via CYP3A4 isoform [2] [4] | Thiophene ring oxidation to 5-oxo-tiagabine and glucuronidation [2]. |

| • Active Metabolites | None identified; 5-oxo-tiagabine is inactive [2]. | |

| Excretion | ||

| • Half-life (t½) | 7-9 hours (healthy, non-induced) [1] [3] [2]; 2-5 hours (with enzyme-inducing AEDs) [2] [4] | |

| • Clearance | ~109 mL/min (healthy) [3] [2] | Increased by 60%+ in patients on enzyme-inducing drugs [2]. |

| • Route of Elimination | Feces (~63%), Urine (~25%) [3] [2] | Primarily as metabolites; only ~2% excreted unchanged [2]. |

Key Experimental Methodologies

Understanding how these parameters are determined is crucial for researchers. Here are methodologies from key studies:

- Quantitative Bioanalysis: A sensitive and precise high-performance liquid chromatography (HPLC) method was developed for determining tiagabine concentrations in human plasma. This method used a C18 column with a mobile phase containing the ion-pairing reagent sodium octane sulfonate, achieving a low limit of detection of 2 ng/mL [1].

- Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: To investigate functional tolerance, a study in rats employed continuous intravenous infusion of tiagabine via osmotic minipumps for 14 days. This maintained steady-state plasma concentrations. The relationship between plasma concentration and CNS effect was quantified by monitoring the increase in the β frequency band of the EEG as a biomarker of enhanced GABAergic inhibition [5].

- Protein Binding Studies: In vitro studies using human plasma characterized protein binding. Tiagabine was found to be highly bound, and this binding was not significantly displaced by other common antiepileptic drugs like phenytoin or carbamazepine. A small but statistically significant reduction in binding was observed with valproate [1].

Tiagabine Metabolic Pathway

The following diagram illustrates the primary metabolic fate and disposition of Tiagabine in the human body.

> Visual summary of Tiagabine's absorption, distribution, metabolism, and excretion (ADME) process.

Critical Clinical and Research Considerations

- Impact of Enzyme-Inducing Drugs: Coadministration with drugs like carbamazepine, phenytoin, phenobarbital, and primidone significantly induces tiagabine's metabolism. This can lead to a ~60% increase in clearance and a drastically reduced half-life, necessitating higher maintenance doses (e.g., 32-56 mg/day) in induced patients compared to non-induced patients (15-30 mg/day) [2] [4].

- Hepatic Impairment: Patients with moderate hepatic impairment (Child-Pugh Class B) showed a ~60% reduction in the clearance of unbound tiagabine. This mandates reduced initial and maintenance doses and/or longer dosing intervals in this population [2] [4]. Tiagabine is contraindicated in severe hepatic impairment [4].

- Formulation and Food Interaction: Tiagabine is formulated for oral administration as film-coated tablets. While the rate of absorption is slowed by food, the overall extent remains unchanged. Therefore, clinical trials were conducted with meals to reduce plasma concentration variations [1] [2].

References

- 1. Chemistry, Biotransformation, and Pharmacokinetics - Antiepileptic... [doctorlib.org]

- 2. DailyMed - TIAGABINE HYDROCHLORIDE tablet, film coated [dailymed.nlm.nih.gov]

- 3. Tiagabine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. : Uses, Dosage, Side Effects and More | MIMS Indonesia Tiagabine [mims.com]

- 5. lack of change in concentration–EEG effect relationship [sciencedirect.com]

Comprehensive Technical Analysis: Tiagabine Hydrochloride Binding with Serum Albumin

Introduction to Tiagabine and Serum Albumin Binding

Tiagabine hydrochloride (TGB) is a widely used anticonvulsant medication approved for the treatment of epilepsy, with off-label applications for anxiety disorders, panic disorders, posttraumatic stress disorders, and neuropathic pain. As a derivative of nipecotic acid, TGB functions by selectively inhibiting the γ-aminobutyric acid (GABA) transporter 1 (GAT-1), thereby increasing GABA concentration in presynaptic neurons and glial cells to enhance inhibitory neurotransmission. The chemical structure of TGB consists of a nipecotic acid moiety connected via an aliphatic chain to a lipophilic anchor containing two methyl-thienyl groups, which facilitates blood-brain barrier penetration. This molecular architecture combines hydrophilic and hydrophobic regions that significantly influence its protein binding behavior and pharmacokinetic properties [1].

The binding of TGB to serum proteins, particularly albumin, represents a critical determinant of its pharmacokinetic profile, influencing absorption, distribution, metabolism, and excretion (ADME). Research indicates that approximately 96% of circulating TGB is bound to plasma proteins, primarily human serum albumin (HSA) and α1-acid glycoprotein. This extensive binding significantly affects the volume of distribution and elimination half-life (ranging from 4-9 hours) of TGB, with important implications for dosing regimens and therapeutic efficacy. Understanding the precise mechanisms underlying TGB-albumin interactions provides valuable insights for drug optimization and clinical application, particularly given the narrow therapeutic index of antiepileptic drugs and the potential for protein binding-mediated drug interactions [2] [1].

Human serum albumin (HSA) and bovine serum albumin (BSA) serve as model proteins for studying drug-protein interactions due to their structural homology (approximately 76% sequence similarity) and well-characterized binding properties. HSA is a single-chain, nonglycosylated, heart-shaped globular protein comprising 585 amino acid residues organized into three homologous domains (I, II, and III), each containing two helical subdomains (A and B). The primary drug binding sites are located in subdomains IIA and IIIA, with tryptophan-214 (Trp-214) in subdomain IIA serving as a key fluorescent reporter for binding interactions. BSA shares similar structural characteristics but contains 583 amino acids and two tryptophan residues (Trp-134 and Trp-213), which can complicate spectroscopic analyses [2] [3] [4].

Quantitative Binding Characteristics and Structural Data

Comprehensive Binding Parameters

Table 1: Experimentally Determined Binding Parameters of Tiagabine with Serum Albumins

| Parameter | HSA System | BSA System | Experimental Conditions | Technique |

|---|---|---|---|---|

| Binding Constant (Kₐ) | ~10⁵ M⁻¹ | ~10⁵ M⁻¹ | PBS, pH 7.4, 298K | Fluorescence quenching [2] [5] |

| Number of Binding Sites (n) | ~1 | ~1 | PBS, pH 7.4, 298K | Fluorescence quenching [2] |

| Thermodynamic ΔH | >0 (endothermic) | >0 (endothermic) | PBS, pH 7.4, 298K | Isothermal Titration Calorimetry [2] |

| Thermodynamic ΔS | >0 (entropy-driven) | >0 (entropy-driven) | PBS, pH 7.4, 298K | Isothermal Titration Calorimetry [2] |

| Primary Binding Site | Sudlow site II (subdomain IIIA) | Sudlow site II (subdomain IIIA) | Competitive displacement | Site-marker experiments [2] |

| Thermal Stability Shift (ΔTₘ) | Slight increase | Slight increase | PBS, pH 7.4 | Differential Scanning Calorimetry [2] |

Table 2: Structural and Biophysical Properties of Serum Albumins in Tiagabine Binding

| Property | Human Serum Albumin (HSA) | Bovine Serum Albumin (BSA) | Significance in Tiagabine Binding |

|---|---|---|---|

| Molecular Weight | 66.5 kDa | 66.4 kDa | Determines molar concentration calculations [2] |

| Amino Acid Residues | 585 | 583 | Structural homology affects binding site similarity [2] |

| Tryptophan Residues | Trp-214 (domain II) | Trp-134 (domain I), Trp-213 (domain II) | Fluorescence quenching response varies [2] |

| Primary Binding Sites | IIA (warfarin site), IIIA (ibuprofen site) | IIA (warfarin site), IIIA (ibuprofen site) | Tiagabine preferentially binds to site IIIA [2] |

| Extinction Coefficient | 35,700 M⁻¹cm⁻¹ | 44,720 M⁻¹cm⁻¹ | Important for concentration determination [2] |

| Isoelectric Point | 4.9 | 4.9 [5] | Affects electrostatic interactions at physiological pH [5] |

The binding affinity between TGB and serum albumins falls within the moderate range (∼10⁵ M⁻¹), which balances adequate free drug concentrations for pharmacological activity with sufficient protein binding to prolong circulation time. The thermodynamic signature of the interaction (ΔH > 0, ΔS > 0) indicates that hydrophobic forces represent the primary driving mechanism for complex formation, with minimal contributions from hydrogen bonding or electrostatic interactions. This observation aligns with TGB's chemical structure featuring substantial aromatic systems and aliphatic chains that can engage in hydrophobic interactions with binding pocket residues [2].

The binding site specificity of TGB has been conclusively determined through competitive displacement experiments using established site markers. Dansylsarcosine (a specific marker for Sudlow site II) effectively displaces TGB from both HSA and BSA, while dansylamide (a site I marker) shows minimal interference. This pattern confirms that TGB primarily occupies the ibuprofen binding site (Sudlow site II) located in subdomain IIIA, which preferentially accommodates small, aromatic, carboxylic acid-containing compounds. This binding localization has significant implications for potential drug-drug interactions, as co-administered medications targeting site II could displace TGB and alter its free concentration [2].

Experimental Methodologies for Characterizing TGB-Albumin Interactions

Fluorescence Spectroscopy and Quenching Mechanisms

Fluorescence spectroscopy represents the most widely employed technique for investigating TGB-albumin interactions due to the intrinsic fluorescence of tryptophan residues in albumin proteins. The experimental protocol involves the following steps:

Sample Preparation: Prepare HSA/BSA solutions in phosphate buffer saline (PBS; 0.1 M, pH 7.40) at concentrations of 2.4 μM for HSA and 0.7 μM for BSA. Prepare TGB stock solution in the same buffer with concentration verified spectrophotometrically. For HSA, use an extinction coefficient of 35,700 M⁻¹cm⁻¹ at 280 nm; for BSA, use 44,720 M⁻¹cm⁻¹ [2].

Titration Procedure: Maintain constant protein concentration while incrementally adding TGB solution (typically 0-28.8 μM for HSA and 0-16.8 μM for BSA). After each addition, allow the solution to equilibrate for 2-5 minutes before measurement. Perform experiments at constant temperature (298K) using a thermostatted cell holder [2] [5].

Spectral Acquisition: Set excitation wavelength to 280 nm and record emission spectra from 300-450 nm. Use slit widths of 5 nm for excitation and 10 nm for emission. Perform triplicate measurements to ensure reproducibility. Correct all fluorescence intensities for inner filter effects using the equation: F_corr = F_obs × 10^(A_ex + A_em)/2, where A_ex and A_em represent absorbance at excitation and emission wavelengths, respectively [2].

Data Analysis: Analyze fluorescence quenching data using the Stern-Volmer equation: F₀/F = 1 + K_SV[Q] = 1 + k_qτ₀[Q], where F₀ and F represent fluorescence intensities in the absence and presence of quencher, [Q] is quencher concentration, K_SV is the Stern-Volmer constant, k_q is the bimolecular quenching rate constant, and τ₀ is the average fluorescence lifetime of the protein without quencher (typically ∼10⁻⁸ s for albumins). A linear Stern-Volmer plot typically indicates a single quenching mechanism, while upward curvature suggests combined static and dynamic quenching [5] [3].

Binding Parameters: Determine binding constant (Kₐ) and number of binding sites (n) using the modified Stern-Volmer equation: log[(F₀ - F)/F] = logKₐ + nlog[Q]. Plot log[(F₀ - F)/F] versus log[Q] to obtain Kₐ from the y-intercept and n from the slope [3].

The following Graphviz diagram illustrates the complete experimental workflow for fluorescence-based binding studies:

Experimental workflow for fluorescence spectroscopy binding studies

For TGB, fluorescence quenching studies demonstrate a static quenching mechanism, confirmed by complementary lifetime measurements showing minimal changes in fluorescence decay profiles upon TGB binding. The calculated bimolecular quenching constant (k_q) typically exceeds 2×10¹⁰ M⁻¹s⁻¹, further supporting static quenching through complex formation in the ground state. The binding stoichiometry of approximately 1:1 across multiple studies indicates specific site binding rather than nonspecific interactions [2] [5].

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC provides direct measurement of the thermodynamic parameters associated with TGB-albumin binding through precise monitoring of heat changes during the interaction:

Instrument Calibration: Perform electrical calibration of the ITC instrument according to manufacturer specifications. Verify baseline stability with matched buffer solutions in both sample and reference cells [2].

Sample Preparation: Prepare HSA/BSA solutions in PBS (pH 7.4) at concentrations of 40-100 μM. Prepare TGB solution in identical buffer at 10-20 times higher concentration than protein. Ensure exact buffer matching by dialyzing protein stock against PBS and using the dialysis buffer for ligand preparation. Degas all solutions under mild vacuum for 10-15 minutes to eliminate air bubbles [2].

Titration Protocol: Load protein solution (185 μL) into the sample cell and TGB solution into the syringe. Program an automated titration sequence consisting of 20 injections of 2 μL each with 1.5-2 minute intervals between injections to allow complete equilibration. Maintain constant stirring at 750 rpm and temperature at 298K throughout the experiment [2].

Control Experiment: Perform identical titration of TGB into buffer alone to measure dilution heats, which must be subtracted from the protein-ligand titration data [2].

Data Analysis: Integrate raw heat signals per injection and fit to a single-site binding model using appropriate software (e.g., MicroCal Origin). The fitting procedure yields the binding constant (Kₐ), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). Calculate the free energy change using the relationship: ΔG = ΔH - TΔS = -RTlnKₐ, where R is the gas constant and T is absolute temperature [2].

ITC measurements confirm the endothermic nature (ΔH > 0) of TGB binding to both HSA and BSA, with entropic contribution (TΔS > 0) serving as the driving force for the interaction. This thermodynamic signature strongly supports hydrophobic interactions as the primary binding mechanism, consistent with the structural features of TGB and the characteristics of Sudlow site II [2].

Competitive Binding and Site Marker Studies

Determining binding site specificity represents a crucial aspect of characterizing drug-protein interactions:

Probe Selection: Employ dansylsarcosine as a specific marker for Sudlow site II (ibuprofen site) and dansylamide for Sudlow site I (warfarin site). Prepare stock solutions of markers in PBS or methanol [2].

Competitive Displacement: Pre-incubate albumin (2.4 μM for HSA, 0.7 μM for BSA) with site marker (at concentrations equimolar to protein) for 10 minutes. Titrate TGB into the protein-marker complex while monitoring fluorescence emission with excitation at 350 nm and emission from 380-670 nm [2].

Data Interpretation: Significant decreases in marker fluorescence intensity upon TGB addition indicate competitive displacement from the same binding site. Minimal fluorescence changes suggest distinct binding sites with no competition [2].

For TGB, competitive experiments demonstrate direct competition with dansylsarcosine but not with dansylamide, providing compelling evidence for specific binding to Sudlow site II in both HSA and BSA. This finding has important implications for predicting potential drug-drug interactions in clinical settings where multiple site II-binding medications might be co-administered [2].

Structural Analysis Techniques

Circular Dichroism (CD) Spectroscopy: Record far-UV CD spectra (190-260 nm) of albumin (1-2 μM) in the absence and presence of TGB (at 1:1 to 1:6 molar ratios) using a 1 mm pathlength cell. Perform measurements in PBS at 298K with appropriate buffer baseline subtraction. Analyze secondary structure content using algorithms like SELCON3 or CONTIN. For TGB, CD spectra show minimal changes in α-helical content, indicating no significant alterations to protein secondary structure upon binding [2] [5].

Differential Scanning Calorimetry (DSC): Load protein samples (40 μM) with and without equimolar TGB into the calorimeter cell. Use matched buffer as reference. Perform scans from 298K to 363K at a rate of 200K/h. Analyze thermograms to determine midpoint unfolding temperature (Tₘ) and calorimetric enthalpy (ΔH_cal). DSC measurements reveal a slight increase in thermal stability of both HSA and BSA upon TGB binding, manifested as a small but consistent increase in Tₘ values [2].

Three-Dimensional Fluorescence Spectroscopy: Acquire excitation-emission matrix spectra by scanning excitation wavelengths from 200-400 nm in 5 nm increments while recording emission from 200-450 nm. Compare contour plots of albumin alone and in complex with TGB (at 1:6 molar ratio) to identify changes in fluorescence characteristics. For TGB-albumin systems, 3D fluorescence shows no significant shifts in peak positions or intensities, confirming the absence of major conformational changes [2].

Computational Approaches and Molecular Modeling

Molecular docking simulations provide atomic-level insights into TGB-albumin interactions and binding geometry:

Protein Preparation: Obtain crystal structures of HSA (PDB ID: 2BXG) and BSA (PDB ID: 4OR0) from the Protein Data Bank. Remove water molecules, ions, and co-crystallized ligands. Add polar hydrogen atoms and assign Kollman united-atom partial charges. Minimize energy using appropriate force fields [2].

Ligand Preparation: Generate 3D structure of TGB using chemical drawing software (e.g., ChemDraw). Optimize geometry using molecular mechanics methods (e.g., Materials Studio Discover Minimization tool). Assign Gasteiger charges and define rotatable bonds [2].

Docking Simulation: Define grid boxes encompassing Sudlow site II (subdomain IIIA) with dimensions 126Å × 126Å × 126Å to ensure complete coverage of the binding pocket. Perform docking calculations using AutoDock 4.2.5.1 or similar software with Lamarckian genetic algorithm parameters. Run multiple docking simulations (≥100 runs) with population size of 150 and maximum number of 2,500,000 energy evaluations [2].

Cluster Analysis: Group resulting conformations by root-mean-square deviation (RMSD) tolerance of 2.0Å. Select the lowest-energy conformation from the most populated cluster as the predicted binding mode [2].

Docking results consistently position TGB within Sudlow site II of both HSA and BSA, with the nipecotic acid moiety oriented toward the entrance of the binding pocket and the lipophilic di-thienyl groups buried deep within the hydrophobic cavity. This orientation facilitates hydrophobic interactions with nonpolar residues while allowing potential hydrogen bonding between the carboxylic acid group of TGB and polar residues near the binding site entrance. The computational models show excellent agreement with experimental site marker competition data [2].

The following Graphviz diagram illustrates the key binding interactions between TGB and serum albumin:

Molecular interactions between tiagabine and serum albumin

Biological Implications and Applications

Pharmacokinetic Consequences and Clinical Relevance

The extensive plasma protein binding of TGB (∼96%) significantly influences its pharmacokinetic behavior and therapeutic application. As only the unbound drug fraction can cross biological membranes to reach target sites in the central nervous system, the equilibrium between bound and free TGB represents a critical determinant of anticonvulsant efficacy. The moderate binding affinity (Kₐ ∼10⁵ M⁻¹) provides an optimal balance—sufficiently strong to prolong circulation half-life (4-9 hours) but weak enough to ensure adequate free drug concentrations for pharmacological activity. This balance contributes to TGB's linear pharmacokinetics across therapeutic dose ranges (2-24 mg), with dose-proportional increases in C_max and AUC values [2] [1].

The specific binding of TGB to Sudlow site II creates potential for pharmacokinetic interactions with other site II-binding drugs such as ibuprofen, fenamate NSAIDs, and various profens. However, in vitro studies demonstrate that TGB binding remains unaffected by common antiepileptic drugs including phenytoin, carbamazepine, and phenobarbital. A small but statistically significant decrease in TGB protein binding (from 96.3% to 94.8%) occurs in the presence of valproate, though the clinical relevance of this modest change appears limited. More substantial displacement interactions may occur with highly protein-bound drugs like salicylates and naproxen, potentially increasing free TGB concentrations and necessitating dosage adjustments [1].

Advanced Delivery Systems and Binding Modulation

Recent research has explored encapsulation strategies to modify TGB-albumin interactions and optimize delivery. Complex coacervate core micelles (C3Ms) formed using cationic PVPEVB and anionic PSS polymers can effectively encapsulate BSA while maintaining its structural integrity and TGB-binding functionality. These nanostructured systems demonstrate several advantages for protein delivery, including enhanced stability against environmental stressors and controlled release properties. Spectroscopic analyses confirm that BSA retains its native conformation within C3Ms, with only minor decreases in CD signal intensity at 208 nm and 222 nm without peak shifting, indicating preservation of α-helical secondary structure [5].

Importantly, BSA encapsulated within PVPEVB/PSS C3Ms maintains strong TGB binding affinity (Kₐ ∼10⁵ M⁻¹) comparable to free BSA, demonstrating that such delivery systems can preserve biological functionality while offering potential benefits for targeted therapy. The binding mechanism remains primarily static quenching, with hydrophobic interactions driving complex formation. This preservation of binding characteristics within advanced delivery platforms suggests opportunities for developing tailored formulations that modulate TGB pharmacokinetics without compromising its interaction with carrier proteins [5].

Conclusion and Future Perspectives

The interaction between this compound and serum albumin represents a well-characterized model system for understanding drug-protein binding phenomena. Comprehensive biophysical studies have established that TGB binds moderately (Kₐ ∼10⁵ M⁻¹) and specifically to Sudlow site II (subdomain IIIA) of both HSA and BSA through predominantly hydrophobic interactions, without inducing significant conformational changes in the protein structure. This binding profile contributes favorably to TGB's pharmacokinetic properties, balancing adequate free drug concentrations for pharmacological activity with sufficient protein binding to prolong circulation time.

References

- 1. Chemistry, Biotransformation, and Pharmacokinetics - Antiepileptic Drugs [doctorlib.org]

- 2. Insights into the interaction mechanism between tiagabine ... [pmc.ncbi.nlm.nih.gov]

- 3. Using Human Serum Albumin Binding Affinities as a Proactive ... [pmc.ncbi.nlm.nih.gov]

- 4. A Structure-Based Model for Predicting Serum Albumin Binding [journals.plos.org]

- 5. Bovine serum albumin and tiagabine binding dynamics in ... [sciencedirect.com]

Comprehensive Technical Analysis: GABA Transporter 1 (GAT-1) Inhibition by Tiagabine

Introduction to GAT-1 Biology and Function in GABAergic Signaling

GABA transporter 1 (GAT1), encoded by the SLC6A1 gene, serves as the principal neuronal transporter responsible for regulating extracellular γ-aminobutyric acid (GABA) levels throughout the mammalian central nervous system. As a member of the solute carrier 6 (SLC6) transporter family, GAT1 utilizes the sodium and chloride electrochemical gradients across the synaptic plasma membrane to drive GABA reuptake from the synaptic cleft, with each GABA molecule co-transported with Na+ and Cl− ions according to a specific stoichiometry [1]. This transporter is predominantly expressed in key brain regions including the cerebral cortex, hippocampus, and basal ganglia, where it localizes to both presynaptic neurons and astrocytes [1] [2]. The strategic positioning of GAT1 enables precise spatiotemporal control of GABAergic signaling, making it a critical regulator of neuronal excitability and network synchronization.

The transport mechanism of GAT1 follows the alternating access model characteristic of neurotransmitter sodium symporters (NSSs), transitioning through outward-open, occluded, and inward-open conformations during the transport cycle [1]. These conformational changes are primarily mediated by transmembrane domains TM1 and TM6, each consisting of two helical segments connected by hinge regions within the lipid bilayer [1]. These hinge regions form the substrate-binding pocket (S1) while simultaneously coordinating the binding of sodium ions (at sites Na1 and Na2) and chloride ions [1]. Through this sophisticated mechanism, GAT1 rapidly clears GABA from the synaptic cleft following its release from synaptic vesicles, thereby terminating GABAergic inhibitory postsynaptic potentials and maintaining the appropriate balance between excitation and inhibition in neural circuits [1] [3].

Tiagabine Pharmacology and Drug Properties

Tiagabine hydrochloride (commercially known as Gabitril) is chemically designated as (R)-N-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid and represents the only FDA-approved GAT1-selective inhibitor currently available for clinical use [4]. The drug features a molecular scaffold common to many GAT1 inhibitors, consisting of a cyclic amino acid (nipecotic acid) linked via an alkyl chain to a lipophilic diaryl moiety [5]. This structural configuration is essential for its pharmacological activity, as the nipecotic acid component mimics the GABA structure, enabling recognition at the substrate-binding site, while the lipophilic anchor enhances membrane permeability and extends residence time within the central nervous system.

The pharmacodynamic profile of tiagabine demonstrates high-affinity binding to GAT1 with inhibition constants (K(i)) in the nanomolar range. Experimental studies report IC({50}) values of approximately 290-390 nM in cellular uptake assays [1], consistent with its potent anticonvulsant effects observed in both preclinical models and clinical settings. Tiagabine exhibits mixed-type inhibition characteristics, displaying properties of both competitive and non-competitive inhibition mechanisms [1] [5]. This unique inhibitory profile suggests a multistep binding process where tiagabine initially interacts with the substrate-binding site in the outward-open conformation before stabilizing the transporter in an inward-open state, effectively stalling the transport cycle [1]. The (R)-enantiomer of tiagabine demonstrates significantly greater potency than its (S)-counterpart, highlighting the stereoselective nature of GAT1 inhibition [4].

Table 1: Pharmacological Properties of Tiagabine

| Parameter | Value | Experimental Context |

|---|---|---|

| IC(_{50}) (GABA uptake) | 290 ± 60 nM - 390 ± 30 nM | HEK293S cells expressing human GAT1 [1] |

| K(_i) (GABA uptake) | 67 nM | Rat brain synaptosomes [4] |

| K(_d) (NO711 binding) | 50-80 nM | Mouse and human GAT1 membranes [6] |

| Structural Motif | Nipecotic acid + lipophilic diaryl moiety | 4,4-bis(3-methyl-2-thienyl)-3-butenyl chain [4] |

Molecular and Structural Mechanisms of GAT-1 Inhibition

Structural Insights from Cryo-EM Studies

Recent cryo-electron microscopy (cryo-EM) studies have elucidated the atomic-resolution structure of GAT1 in complex with tiagabine, revealing critical insights into the molecular mechanism of transport inhibition. The structure of full-length, wild-type human GAT1 determined at 3.8 Å resolution captures the transporter in an inward-open conformation with tiagabine bound beneath the substrate-binding site, effectively blocking the intracellular GABA release pathway [1]. This structural observation provides a direct explanation for tiagabine's ability to stall the transport cycle, as the drug binding prevents the conformational transitions necessary for GABA release into the cytoplasm. The GAT1 architecture comprises the canonical LeuT fold with 12 transmembrane helices (TM1-TM12) organized around an inverted pseudo-twofold symmetry axis [1] [6].

A particularly revealing structural feature concerns the intracellular gate mechanism, where tiagabine binding disrupts key interactions that normally facilitate gate opening. Specifically, the ordered N-terminal segment of TM1a bends away from the protein core around TM7, breaking the characteristic W47 (TM1a)-N310 (TM6b) and R44 (TM1a)-D410 (TM8) interactions that stabilize the closed intracellular gate in outward-open and occluded conformations [1]. This unique TM1a conformation in GAT1, observed in a full-length construct without stabilizing mutations, may represent either a consequence of specific tiagabine interactions or a distinctive feature of GAT1 compared to other NSS family members [1]. Additional structural details include a unique insertion in TM10 (Ser456 or Gly457) that forms a π-helix turn, facilitating extracellular gate closure through interactions with Thr290 in TM6 [6].

Inhibition Mechanism and Conformational Trapping

The structural data support a two-step inhibition mechanism where tiagabine initially binds to the substrate-binding site when GAT1 adopts an outward-open conformation, consistent with competitive inhibition characteristics. Following this initial binding, tiagabine stabilizes the transporter in an inward-open conformation, preventing the return to outward-facing states and effectively stalling the transport cycle in a non-productive conformation [1]. This mechanism aligns with the observed mixed-type inhibition profile, where tiagabine exhibits properties of both competitive inhibition (competing with GABA for initial binding) and non-competitive inhibition (trapping the transporter in an inactive conformation) [1] [5]. The structural evidence thus resolves the long-standing question of how tiagabine achieves its unique pharmacodynamic profile, explaining earlier functional observations that seemed contradictory when assuming the drug merely locked GAT1 in an outward-open conformation [1].

Table 2: Key Structural Features of GAT1 in Complex with Tiagabine

| Structural Element | Feature | Functional Significance |

|---|---|---|

| Overall Conformation | Inward-open state | Tiagabine blocks intracellular GABA release pathway [1] |

| TM1a Position | Bent away from protein core around TM7 | Opens intracellular pathway; breaks gate interactions [1] |

| TM10 Insertion | Ser456/Gly457 forming π-helix | Facilitates extracellular gate closure [6] |

| Extracellular Gate | Closed conformation | Network of H-bonds between TM1, TM6, TM3, and TM10 [6] |

| Intracellular Gate | Disrupted interactions | Broken W47-N310 and R44-D410 interactions [1] |

Figure 1: Molecular Mechanism of GAT1 Inhibition by Tiagabine - The diagram illustrates the normal GABA transport cycle (black arrows) and the two-step inhibition mechanism by tiagabine (green and red elements). Tiagabine initially binds competitively to the outward-open conformation, then traps the transporter in an inward-open state, stalling the transport cycle [1].

Experimental Methods for Studying GAT-1 Inhibition

Functional Uptake and Binding Assays

Radiolabeled GABA uptake assays represent the standard methodology for evaluating GAT1 inhibitory potency and determining IC(_{50}) values for candidate compounds. The protocol typically involves expressing human GAT1 in mammalian cell systems such as HEK293S or Sf9 insect cells, followed by measurement of [³H]-GABA uptake in the presence of varying inhibitor concentrations [1] [6]. Cells are incubated with [³H]-GABA for specified durations (typically 5-15 minutes), rapidly washed to remove extracellular radioactivity, and then lysed for scintillation counting. Competition binding assays using the high-affinity GAT1 inhibitor NO711 provide an alternative approach for determining dissociation constants (K(_d)), with binding measured in membrane preparations using LC-ESI-MS/MS detection [6]. These functional assays enable quantitative assessment of inhibitor potency and facilitate structure-activity relationship studies for drug development.

For detailed uptake assay protocol:

- Cell Preparation: Culture HEK293S cells expressing human GAT1 and plate at appropriate density (e.g., 2×10⁵ cells/well in 24-well plates) 24 hours before assay [1]

- Uptake Measurement: Replace medium with Krebs-Ringer solution containing [³H]-GABA (typically 10-50 nM) and varying concentrations of tiagabine

- Incubation: Maintain at 37°C for 5-15 minutes with gentle agitation

- Termination: Rapidly wash cells 2-3 times with ice-cold buffer to remove extracellular [³H]-GABA

- Quantification: Solubilize cells with 0.1% SDS or 0.1N NaOH and measure incorporated radioactivity by liquid scintillation counting

- Data Analysis: Fit concentration-response curves using nonlinear regression to determine IC(_{50}) values [1]

Structural Biology Approaches

Cryo-electron microscopy has emerged as the primary technique for determining high-resolution structures of membrane proteins like GAT1. The technical challenges associated with small membrane proteins (approximately 60 kDa for GAT1) have been addressed through innovative approaches including epitope transfer strategies, where specific intracellular loop sequences are engineered to enable binding of conformation-stabilizing Fab fragments [6]. For rGAT1 structure determination, researchers created a chimera containing modified intracellular loops 3 and 5 (IL3 and IL5) to facilitate interaction with the 9D5 Fab fragment previously used for dDAT crystallization [6]. This approach significantly improves particle alignment and reconstruction resolution while preserving native transport function and inhibitor sensitivity.

Sample preparation represents a critical factor in successful cryo-EM studies of GAT1. Purification typically involves extraction in lauryl maltose neopentyl glycol (LMNG), which enhances thermal stability compared to traditional DDM detergent (increasing Tm from 47.6°C to 59.4°C) [1]. The purified GAT1-Fab complex is applied to cryo-EM grids, vitrified using liquid ethane, and imaged under cryogenic conditions. Image processing involves iterative rounds of 2D and 3D classification to isolate homogeneous particle populations, followed by high-resolution reconstruction and atomic model building [1] [6]. These methodological advances have pushed the boundaries of cryo-EM, enabling structure determination of small membrane proteins without extensive thermostabilizing mutations that might alter physiological function.

Table 3: Key Experimental Parameters for GAT1 Functional Characterization

| Method | Key Parameters | Typical Values/Outcomes |

|---|

| [³H]-GABA Uptake Assay | Cell system: HEK293S or Sf9 Incubation: 5-15 min, 37°C GABA concentration: 10-50 nM | IC(_{50}) tiagabine: 290-390 nM [1] K(_m) GABA: 4.2-11 μM [6] | | Inhibitor Binding Assay | Membrane preparations Detection: LC-ESI-MS/MS Ligand: NO711 | K(_d) NO711: 50-80 nM [6] | | Cryo-EM Sample Prep | Detergent: LMNG Stabilizer: Fab fragments Thermal stability: Tm = 59.4°C | Resolution: 3.1-3.8 Å [1] [6] |

Therapeutic Applications and Future Directions

Current Clinical Applications and Potential Expansions

Tiagabine's primary clinical application remains the adjunctive treatment of focal seizures in patients with epilepsy, particularly partial seizures with or without secondary generalization [3] [4]. Its therapeutic effect stems directly from GAT1 inhibition, which elevates synaptic GABA levels and prolongs inhibitory postsynaptic potentials, thereby counteracting the neuronal hyperexcitability underlying seizure activity [3]. Beyond its established antiepileptic indications, preclinical evidence suggests potential utility of tiagabine for several off-label applications, including bipolar disorder, anxiety disorders, neuropathic pain, and alcohol withdrawal syndrome [1] [3]. These potential expansions of clinical application are supported by the fundamental role of GABAergic dysfunction across multiple neurological and psychiatric conditions, though robust clinical trial data for these indications remains limited.

The pharmacological profile of tiagabine exhibits interesting interactions with other neuromodulatory systems. Experimental evidence demonstrates that tiagabine modulates the ataxia and anticonvulsant effects of gaboxadol, a selective extrasynaptic GABAA receptor agonist, suggesting functional connectivity between synaptic GABA reuptake and extrasynaptic receptor activation [2]. Combination studies with EF1502, a dual GAT1/BGT1 inhibitor, reveal synergistic anticonvulsant effects, highlighting the potential for multi-target therapeutic strategies that simultaneously address synaptic and extrasynaptic GABA clearance mechanisms [2]. These findings suggest that future GAT1-targeting therapeutics might be optimized for specific neural circuits or receptor populations to enhance efficacy while minimizing side effects.

Metabolic and Systems-Level Effects

In vivo magnetic resonance spectroscopy studies in halothane-anesthetized rats provide insights into the metabolic consequences of GAT1 inhibition at a systems level. Administration of tiagabine (30 mg/kg, i.p.) resulted in modest, non-significant reductions in glucose oxidation and neurotransmitter cycling in both glutamatergic (↓18% CMR({glc(ox)Glu}), ↓11% V({cyc(Glu-Gln)})) and GABAergic neurons (↓18-25% CMR({glc(ox)GABA}), V({cyc(GABA-Gln)})) [7]. These observations suggest that any attenuation of GABA metabolism following tiagabine administration may represent an indirect response to reduced glutamatergic drive rather than direct compensatory mechanisms within GABAergic neurons themselves [7].

The metabolic studies further demonstrated that tiagabine-treated rats showed no significant differences in tissue amino acid levels or (^{13})C enrichments from [2-(^{13})C]acetate compared to controls [7]. This metabolic stability despite significant functional modulation of GABAergic signaling underscores the homeostatic capacity of cerebral metabolism and suggests that GAT1 inhibition primarily affects the dynamics of neurotransmitter cycling rather than steady-state metabolic pools. These findings have important implications for understanding the therapeutic window and long-term effects of tiagabine, particularly regarding potential adaptive responses to sustained GAT1 inhibition.

Future Research Directions and Therapeutic Development

Current structural insights into GAT1 inhibition provide a rational foundation for designing next-generation therapeutics with improved specificity and reduced side effect profiles. The elucidation of tiagabine's binding mode and conformational trapping mechanism enables structure-based drug design approaches that could optimize inhibitor interactions with specific transporter states [1] [6]. Recent research has identified novel compounds with structural variations on the tiagabine scaffold, including diaryloxime and diarylvinyl ether derivatives, that demonstrate significantly enhanced in vitro potency (up to 5-fold improvement over tiagabine) [4]. These advances highlight the continued potential for pharmacological innovation targeting GAT1.

Promising research directions include developing subtype-selective combinations that simultaneously target multiple GABA transporter isoforms (GAT1, BGT1, GAT2, GAT3) to achieve enhanced therapeutic efficacy through complementary mechanisms [2]. Additionally, the structural differences observed between GAT1 and related transporters provide opportunities for designing compounds with reduced off-target effects [1] [6]. The continued refinement of cryo-EM methodologies will likely enable more rapid structural characterization of candidate compounds bound to GAT1, accelerating the rational design process [1]. These approaches hold significant promise for developing improved neuromodulators that leverage the fundamental inhibitory GABAergic system to treat diverse neurological and psychiatric disorders with greater precision and efficacy.

Conclusion

References

- 1. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective GABA Transporter Inhibitors Tiagabine and ... [sciencedirect.com]

- 3. Basic mechanisms of gabitril (tiagabine) and future ... [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Different Binding Modes of Small and Large Binders of GAT1 [pubmed.ncbi.nlm.nih.gov]

- 6. Cryo-EM structure of GABA transporter 1 reveals substrate ... [nature.com]

- 7. Effects of γ-Aminobutyric acid transporter 1 inhibition by tiagabine on brain glutamate and γ-Aminobutyric acid metabolism in the anesthetized rat In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

metabolites of tiagabine hydrochloride 5-oxo-tiagabine

Identified Metabolites of Tiagabine

The metabolism of Tiagabine hydrochloride involves at least two primary pathways according to official labeling and pharmacological databases [1] [2] [3]. The known metabolites are summarized in the table below:

| Metabolite Name | Pathway of Formation | Pharmacological Activity | Excretion Route |

|---|---|---|---|

| 5-oxo-tiagabine [1] | Thiophene ring oxidation | Inactive [1] | Urine and Feces (as metabolites) [1] [2] |

| Other Unidentified Metabolites | Glucuronidation [1] | Not specified (likely inactive) | Urine and Feces (as metabolites) [1] [2] |

| Other Unidentified Metabolites | Not fully elucidated [1] | Not specified | Urine and Feces (as metabolites) [1] [2] |

The metabolic transformation is primarily mediated by the hepatic cytochrome P450 enzyme system, specifically the CYP3A4 isoform, though the contribution of other enzymes like CYP1A2, CYP2D6, or CYP2C19 cannot be ruled out [1] [3]. Only about 2% of the administered dose is excreted unchanged in the urine [1] [2].

Pharmacokinetics and Metabolism Pathway

The following diagram summarizes the overall journey of this compound in the body, from absorption to excretion, including the point where the 5-oxo-tiagabine metabolite is formed:

References

Detailed Mechanism of Action & GABAergic Pathways

Tiagabine's effect is rooted in the fundamental physiology of the GABAergic system. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. When released from presynaptic neurons, it binds to post-synaptic GABA-A and GABA-B receptors, causing hyperpolarization and making the neuron less likely to fire an action potential [1]. Synaptic transmission is terminated when GABA is actively removed from the synapse via the GAT-1 transporter [2] [1].

As a nipecotic acid derivative, tiagabine is structurally designed to be a lipophilic molecule that readily crosses the blood-brain barrier. Its key action is the potent and selective inhibition of GAT-1 [3] [4]. This inhibition prevents the reuptake of GABA, thereby increasing its concentration and duration of action in the synaptic cleft, leading to enhanced inhibitory neurotransmission [5] [3]. The following diagram illustrates this core mechanism and its effect on the neuronal circuit.

Figure 1: Tiagabine inhibits GAT-1, blocking GABA reuptake and enhancing synaptic inhibition.

Recent structural biology studies have provided deeper insights into tiagabine's binding mode. A 2022 cryo-EM structure (PDB: 7SK2) showed tiagabine bound to GAT-1 in an inward-open state, with its nipecotic acid moiety in the main substrate (S1) site and its aromatic rings in the intracellular release pathway [6]. However, molecular dynamics simulations suggest that a more stable and energetically favorable binding mode may be in the outward-open state, with the nipecotic acid in the S1 site and the aromatic rings in a vestibular (S2) site, effectively blocking GABA from entering the transporter [6]. This duality may be central to its inhibitory mechanism.

Key Experimental Findings & Models

The understanding of tiagabine's pharmacology is built on foundational in vitro and in vivo studies.

- In Vitro Binding & Uptake Assays: Tiagabine demonstrates high-affinity binding to recognition sites associated with the GAT-1 carrier in synaptosomal preparations. The core methodology involves measuring the displacement of a radiolabeled GAT-1 inhibitor or the direct inhibition of GABA uptake into synaptosomes or cells expressing GAT-1, confirming its selective and competitive/mixed-type kinetics [7] [6].

- In Vivo Seizure Models: Tiagabine has shown efficacy across a wide range of preclinical seizure models, establishing its anticonvulsant profile. Key models include protection against pentylenetetrazol (PTZ)-induced, picrotoxin-induced, and maximal electroshock seizures in rodents [3].

- Microdialysis for GABA Measurement: A critical technique for confirming the mechanism in vivo involves intracerebral microdialysis in awake, freely moving rats. Studies using this method have directly shown that tiagabine administration increases the extracellular concentration of GABA in key brain regions like the hippocampus and frontal cortex, providing direct proof of its pharmacodynamic action [3] [8]. Furthermore, microdialysis studies have revealed that tiagabine's elimination from the brain extracellular fluid is three times slower than from blood, which may explain its relatively long duration of action despite a short plasma half-life [8].

- Electrophysiology: In hippocampal slice preparations, iontophoretic application of GABA leads to neuronal depolarization. Tiagabine has been shown to prolong this GABA-mediated depolarization, providing functional evidence that it enhances the inhibitory signal at the neuronal level [3].

Clinical Efficacy & Safety Profile

In clinical practice, tiagabine's profile is characterized by moderate efficacy and specific safety considerations, as detailed below.

| Clinical Aspect | Summary of Data |

|---|---|

| Approved Indication | Adjunctive treatment for partial seizures in patients ≥12 years [5] [2]. |

| Monotherapy Efficacy | Demonstrated non-inferiority to carbamazepine in newly diagnosed partial epilepsy [2]. |

| Common Adverse Events | Dizziness, asthenia (lack of energy), somnolence, nervousness, tremor [2] [4]. |

| Serious Risks | Nonconvulsive status epilepticus (elevated risk in clinical trials: 7.8% with TGB vs 2.7% without) [2]. |

| Overdose Symptoms | Lethargy, seizures (including status epilepticus), coma, respiratory depression [5] [4]. |

| Drug Interactions | Metabolism is induced by enzyme-inducing AEDs (e.g., carbamazepine, phenytoin), reducing its half-life [3] [4]. |

Conclusion for Research and Development

Tiagabine remains a pharmacologically significant compound as a selective GAT-1 inhibitor, providing a tool for probing GABAergic transmission. Its well-defined mechanism of enhancing synaptic GABA levels offers a direct strategy for anticonvulsant therapy. However, its clinical utility is moderated by a relatively narrow efficacy profile and risks like the induction of nonconvulsive status epilepticus.

For future drug development, resolving the precise high-affinity binding mode of tiagabine in GAT-1 is crucial [6]. This knowledge could guide the rational design of next-generation GABA reuptake inhibitors with improved efficacy, fewer adverse effects, and perhaps a broader therapeutic application beyond epilepsy.

References

- 1. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tiagabine: efficacy and safety in partial seizures – current status [pmc.ncbi.nlm.nih.gov]

- 3. Tiagabine pharmacology in profile [pubmed.ncbi.nlm.nih.gov]

- 4. Tiagabine [en.wikipedia.org]

- 5. Tiagabine: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. Analysis of Different Binding Modes for Tiagabine within ... [pmc.ncbi.nlm.nih.gov]

- 7. Safety of tiagabine: summary of 53 trials [sciencedirect.com]

- 8. The pharmacokinetic inter-relationship of tiagabine in ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Validation of a Stability-Indicating HPLC Method for Tiagabine Analysis

Introduction to Tiagabine and Analytical Requirements

Tiagabine hydrochloride is an antiepileptic drug used as an adjunctive therapy for the treatment of partial seizures. As a pharmaceutical compound, it requires robust analytical methods to ensure its identity, potency, and purity throughout its shelf life. The development of stability-indicating methods is particularly crucial for monitoring the quality of tiagabine in both bulk drug substances and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) has emerged as the primary analytical technique for such determinations due to its sensitivity, specificity, and ability to separate tiagabine from its potential degradation products.

The biological activity of different enantiomers of tiagabine can differ significantly, making chiral separation methods important for ensuring the drug's therapeutic efficacy and safety profile. Regulatory agencies worldwide have implemented stringent requirements for marketing enantiomeric drugs, necessitating specialized chiral chromatographic methods to determine optical purity. This document presents comprehensive application notes and protocols for the validation of HPLC methods for tiagabine analysis, including both reversed-phase for assay and related substances and chiral methods for enantiomeric separation.

HPLC Method Development

Chromatographic Conditions

The development of a reliable reversed-phase HPLC (RP-HPLC) method for tiagabine analysis requires optimal selection of chromatographic parameters to achieve adequate separation from its degradation products. Based on empirical studies, the following conditions have been established:

- Column: Vision HT C18 (150 mm × 4.6 mm, 5 µm)

- Mobile Phase: 11.5 mM sodium dihydrogen phosphate (adjusted to pH 2.0 with orthophosphoric acid) and acetonitrile in a ratio of 50:50 (v/v)

- Flow Rate: 1.0 mL/min

- Detection: UV at 254 nm

- Injection Volume: 20 µL

- Column Temperature: Ambient (approximately 25°C)

- Run Time: Approximately 15 minutes [1]

The method employs an isocratic elution system, which simplifies the instrumentation requirements and makes the method more accessible for quality control laboratories. The acidic pH of the mobile phase (pH 2.0) helps to suppress silanol interactions and improve peak shape for tiagabine.

Forced Degradation Studies

Forced degradation studies are conducted to demonstrate the stability-indicating capability of the method by subjecting tiagabine to various stress conditions:

- Acidic Hydrolysis: Treatment with 0.1M HCl at room temperature for 24 hours

- Basic Hydrolysis: Treatment with 0.1M NaOH at room temperature for 24 hours

- Oxidative Degradation: Treatment with 3% H₂O₂ at room temperature for 24 hours

- Thermal Degradation: Exposure to dry heat at 105°C for 24 hours

- Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours [1]

Tiagabine has been found to degrade under acidic, photolytic, oxidative, and thermal conditions, but remains stable under basic hydrolysis conditions. The degradation products formed under these stress conditions are well separated from the tiagabine peak, demonstrating the method's stability-indicating properties [1].

Method Validation

Method validation is an essential process that confirms the analytical method is suitable for its intended use. The validation of tiagabine HPLC methods follows ICH Q2(R1) guidelines and encompasses the following parameters:

Specificity

Specificity is the ability of the method to uniquely identify and accurately quantify tiagabine in the presence of potential interferents such as degradation products, process impurities, and excipients. For tiagabine methods, specificity is demonstrated through:

- Baseline separation of tiagabine from all degradation products formed during forced degradation studies

- No interference from placebo components in pharmaceutical formulations

- Peak purity assessment using photodiode array (PDA) detection to confirm homogeneous tiagabine peaks even in stressed samples [1] [2]

The method effectively separates tiagabine from its degradation products under all stress conditions, confirming its specificity as a stability-indicating method [1].

Accuracy

Accuracy demonstrates the closeness of agreement between the measured value and the true value. For tiagabine HPLC methods, accuracy is evaluated using recovery studies:

- Spiked samples are prepared by adding known amounts of tiagabine to placebo matrices at three concentration levels (80%, 100%, 120% of target concentration)

- Nine determinations are performed across the specified range (three concentrations with three replicates each)

- Acceptance criteria: Recovery between 98.0-102.0% for the drug substance and formulations [1] [3]

The reported recovery for tiagabine methods ranges from 98.86% to 99.35%, well within the acceptable limits [1].

Precision

Precision expresses the degree of scatter between a series of measurements from multiple sampling of the same homogeneous sample. It is considered at three levels:

- Repeatability (intra-assay precision): Assessed using six sample determinations at 100% concentration or three concentrations with three replicates each

- Intermediate precision: Evaluated by different analysts, different instruments, or different days in the same laboratory

- Reproducibility: Assessed between different laboratories [4] [2]

For tiagabine methods, the precision expressed as %RSD is less than 2% for both retention time and peak area, indicating excellent method precision [1].

Table 1: Validation Parameters for Tiagabine HPLC Method

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linearity Range | 50-150 µg/mL | R² > 0.998 |

| Correlation Coefficient (r²) | 0.9983 | R² ≥ 0.995 |

| Accuracy (% Recovery) | 98.86-99.35% | 98-102% |

| Precision (% RSD) | <2% | ≤2% |

| LOD | 31.93 µg/mL | Based on signal-to-noise ratio ~3:1 |

| LOQ | 96.76 µg/mL | Based on signal-to-noise ratio ~10:1 |

| Specificity | No interference from degradation products | Baseline separation of all peaks |

Linearity and Range

Linearity is the ability of the method to obtain test results proportional to the concentration of the analyte. The linearity of tiagabine methods is demonstrated over a range of 50-150 µg/mL [1]:

- A minimum of five concentrations is prepared across the specified range

- Calibration curves are generated by plotting peak area against concentration

- Linear regression analysis is performed, and the correlation coefficient (r²) is determined

- The method demonstrates a correlation coefficient (r²) of 0.9983, indicating excellent linearity [1]

The range of the method is established as the interval between the upper and lower concentration levels for which acceptable linearity, accuracy, and precision have been demonstrated.

Sensitivity (LOD and LOQ)

Sensitivity is determined by establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ):

- LOD: The lowest amount of tiagabine that can be detected but not necessarily quantified. Determined as 31.93 µg/mL based on a signal-to-noise ratio of 3:1

- LOQ: The lowest amount of tiagabine that can be quantified with acceptable precision and accuracy. Determined as 96.76 µg/mL based on a signal-to-noise ratio of 10:1 [1]

The LOQ also demonstrates an RSD of less than 10% for precision and recovery between 80-120% for accuracy, confirming the method's sensitivity for quantitative analysis.

Robustness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters:

- Typical variations include mobile phase pH (±0.2 units), organic composition (±2%), flow rate (±0.1 mL/min), column temperature (±5°C), and detection wavelength (±2 nm)

- System suitability parameters (theoretical plates, tailing factor, resolution) are monitored to ensure they remain within specified limits

- For tiagabine methods, the %RSD for robustness studies is less than 2%, indicating the method is robust under normal operational variations [1]

Experimental Protocols

Protocol for Method Validation

The following step-by-step protocol ensures comprehensive validation of the tiagabine HPLC method:

Figure 1: Method Validation Workflow for Tiagabine HPLC Analysis

Materials and Reagents:

- This compound reference standard (known purity)

- Pharmaceutical formulation (tablets) or bulk drug substance

- HPLC grade water, acetonitrile, and orthophosphoric acid

- Sodium dihydrogen phosphate (analytical grade)

- Placebo formulation (excipients without active ingredient)

Equipment:

- HPLC system with UV detector or photodiode array detector

- Vision HT C18 column (150 mm × 4.6 mm, 5 µm) or equivalent

- pH meter, analytical balance, and appropriate glassware

Procedure:

Specificity Assessment:

- Prepare individual solutions of tiagabine and stress samples (acid, base, oxidation, heat, light)

- Inject and record chromatograms to verify separation of tiagabine from degradation products

- Prepare and analyze placebo solution to confirm no interference at tiagabine retention time

Linearity Evaluation:

- Prepare standard solutions at five concentration levels (50, 75, 100, 125, 150 µg/mL)

- Inject each concentration in triplicate and record peak areas

- Plot average peak area versus concentration and perform linear regression

- Calculate correlation coefficient (should be ≥0.995)

Accuracy Determination:

- Prepare placebo samples spiked with tiagabine at 80%, 100%, and 120% of target concentration (n=3 for each level)

- Analyze using the validated method and calculate recovery for each level

- Average recovery should be between 98.0-102.0%

Precision Study:

- Repeatability: Prepare six independent samples at 100% concentration by one analyst using same equipment on the same day

- Intermediate precision: Repeat study on different days, with different analysts, or different instruments

- Calculate %RSD of peak areas and retention times (should be ≤2%)

LOD and LOQ Determination:

- Prepare serial dilutions of tiagabine standard solution

- Inject and determine signal-to-noise ratio for each concentration

- LOD: Concentration with S/N ≈ 3:1

- LOQ: Concentration with S/N ≈ 10:1 and %RSD ≤10% for six replicates

Robustness Testing:

- Deliberately vary method parameters (mobile phase pH ±0.2, organic composition ±2%, flow rate ±0.1 mL/min)

- Monitor system suitability parameters to ensure they remain within specified limits

Protocol for Stress Degradation Studies

Figure 2: Stress Degradation Studies Workflow for Tiagabine

Objective: To subject tiagabine to various stress conditions and demonstrate that the method can adequately separate the active pharmaceutical ingredient from its degradation products.

Procedure:

Acidic Degradation:

- Transfer 10 mg of tiagabine to a 10 mL volumetric flask

- Add 1 mL of 0.1M HCl solution

- Allow to stand at room temperature for 24 hours

- Neutralize with 0.1M NaOH and dilute to volume with mobile phase

- Analyze by HPLC

Basic Degradation:

- Transfer 10 mg of tiagabine to a 10 mL volumetric flask

- Add 1 mL of 0.1M NaOH solution

- Allow to stand at room temperature for 24 hours

- Neutralize with 0.1M HCl and dilute to volume with mobile phase

- Analyze by HPLC

Oxidative Degradation:

- Transfer 10 mg of tiagabine to a 10 mL volumetric flask

- Add 1 mL of 3% hydrogen peroxide solution

- Allow to stand at room temperature for 24 hours

- Dilute to volume with mobile phase

- Analyze by HPLC

Thermal Degradation:

- Spread 10 mg of tiagabine evenly in a petri dish

- Place in a hot air oven at 105°C for 24 hours

- Transfer the sample to a 10 mL volumetric flask and dilute to volume with mobile phase

- Analyze by HPLC

Photolytic Degradation:

- Spread 10 mg of tiagabine evenly in a petri dish

- Expose to UV light (254 nm) for 24 hours

- Transfer the sample to a 10 mL volumetric flask and dilute to volume with mobile phase

- Analyze by HPLC

For all stress studies, compare the chromatograms with untreated tiagabine to identify degradation products and assess peak purity [1].

Chiral HPLC Method for Enantiomeric Separation

For the separation and quantification of the S-(+)-enantiomer in tiagabine bulk drug, a chiral HPLC method has been developed:

- Column: Chiralcel-OD (250 mm × 4.6 mm)

- Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)

- Flow Rate: 1.0 mL/min

- Detection: UV at 254 nm

- Injection Volume: 20 µL [5]

This method achieves a selectivity factor (α) of 1.55 for the R-(-)- and S-(+)-enantiomers of tiagabine, with a resolution factor (Rs) of 3.0, indicating excellent separation. The method is capable of detecting the S-(+)-enantiomer at levels as low as 0.05%, making it suitable for monitoring chiral purity [5].

Table 2: Chiral HPLC Method Validation Parameters for Tiagabine

| Parameter | Results | Acceptance Criteria |

|---|---|---|

| Selectivity Factor (α) | 1.55 | >1.2 |

| Resolution Factor (Rs) | 3.0 | >2.0 |

| Linearity Range | 0.05-1.0% | R² > 0.995 |

| LOD | 0.02% | Based on signal-to-noise ratio ~3:1 |

| LOQ | 0.05% | Based on signal-to-noise ratio ~10:1 |

| Precision (% RSD) | <5% | ≤5% |

Regulatory Considerations and Method Lifecycle

Pharmaceutical analytical methods must comply with regulatory requirements from agencies such as the FDA, EMA, and other national authorities. The International Conference on Harmonisation (ICH) guidelines provide the primary framework for method validation:

- ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology

- ICH Q1A(R2): Stability Testing of New Drug Substances and Products

- ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances

Method lifecycle management involves three main stages: method design, method validation, and continued method verification. Methods should be revalidated whenever there are changes in the synthesis of the drug substance, composition of the drug product, or modifications to the analytical procedure itself [2].

For late-phase development (Phase 3), methods require full validation in compliance with ICH guidelines with an approved validation protocol and predetermined method performance acceptance criteria. Early-phase methods (Phase 1) may require only cursory validation to verify "scientific soundness" [2].

Conclusion

The RP-HPLC method described in these application notes provides a reliable, accurate, and precise approach for the determination of tiagabine in the presence of its degradation products. The method has been comprehensively validated in accordance with ICH guidelines and demonstrates excellent specificity, linearity, accuracy, precision, and robustness.

The stability-indicating nature of the method has been proven through forced degradation studies, showing that tiagabine degrades under acidic, photolytic, oxidative, and thermal conditions, but remains stable under basic conditions. The degradation products are well separated from the main peak, allowing for accurate quantification of tiagabine.

The additional chiral HPLC method allows for precise monitoring of enantiomeric purity, essential for ensuring the quality of the final product. Together, these methods provide comprehensive analytical tools for quality control of tiagabine in both bulk drug substances and pharmaceutical formulations.

References

- 1. Stress degradation studies and development of... [journals.innovareacademics.in]

- 2. Validation of Stability-Indicating HPLC Methods for ... [chromatographyonline.com]

- 3. Development and Validation of an HPLC Method ... [pmc.ncbi.nlm.nih.gov]

- 4. Steps for HPLC Method Validation [pharmaguideline.com]

- 5. enantiomer in the bulk drug tiagabine·HCl by chiral high- ... [sciencedirect.com]

Comprehensive Technical Guide: Protein Binding Assay Techniques for Tiagabine

Introduction to Tiagabine Binding Fundamentals

Tiagabine hydrochloride (TGB) is an antiepileptic drug chemically known as (-)-(R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-nipecotic acid hydrochloride, with a molecular weight of 412.0 and empiric formula C₂₀H₂₅NO₂S₂·HCl [1]. This drug exhibits high lipophilicity with a partition coefficient of 39.3 in octanol/water at pH 7.4, contributing to its ability to cross the blood-brain barrier [1]. Tiagabine contains both acidic (-COOH, pKa 3.3) and basic (-NH₂, pKa 9.4) functional groups, existing as a zwitterion at physiological pH, which significantly influences its protein binding characteristics [1].

The pharmacological activity of tiagabine stems from its selective inhibition of the gamma-aminobutyric acid transporter type 1 (GAT-1), increasing synaptic GABA levels and enhancing inhibitory neurotransmission [2] [3]. Understanding tiagabine's protein binding behavior is crucial because it influences the drug's distribution characteristics, free fraction availability, and ultimately its anticonvulsant efficacy [4] [1]. Protein binding studies for tiagabine serve multiple purposes: guiding appropriate dosing regimens, predicting potential drug interactions, and supporting the development of novel analogs with optimized binding properties.

Equilibrium Dialysis for Free Fraction Determination

Principle and Applications

Equilibrium dialysis represents the gold standard method for determining plasma protein binding of tiagabine, providing a direct measurement of the free fraction available for pharmacological activity [1]. This technique separates protein-bound and unbound drug fractions across a semi-permeable membrane with a specific molecular weight cutoff, typically 10-15 kDa, allowing free drug molecules to equilibrate between compartments while retaining albumin and other plasma proteins [1]. For tiagabine, this method has demonstrated that 95-96% of the drug in plasma is protein-bound, primarily to albumin and α₁-acid glycoprotein, leaving only 4-5% as the pharmacologically active free fraction [1].

The clinical significance of these findings is substantial, as changes in protein binding can alter tiagabine's clearance rate and therapeutic efficacy. Notably, tiagabine's binding is not significantly displaced by concomitant administration of other antiepileptic drugs like phenytoin, carbamazepine, or phenobarbital [1]. However, valproate produces a small but statistically significant reduction in tiagabine binding (from 96.3% to 94.8%), while salicylate and naproxen have also been shown to displace tiagabine, potentially increasing free fraction concentrations [1].

Step-by-Step Protocol

Materials and Reagents:

- Tiagabine reference standard (>98% purity)

- Human plasma (heparinized or EDTA-treated)

- Dialysis membrane with 12-14 kDa molecular weight cutoff

- Phosphate buffered saline (PBS, 0.1 M, pH 7.4)

- Equilibrium dialysis apparatus with temperature control

- HPLC system with UV detection

Procedure:

- Preparation of tiagabine solution: Dissolve tiagabine in PBS to achieve therapeutic concentration (typically 50-500 ng/mL)

- Apparatus setup: Load donor chamber with 1 mL plasma containing tiagabine and receiver chamber with 1 mL PBS buffer

- Equilibration: Perform dialysis at 37°C with gentle rocking for 4-6 hours to reach equilibrium

- Sample collection: Withdraw aliquots from both chambers post-dialysis

- Protein precipitation: Add acetonitrile to plasma samples (2:1 ratio), vortex, and centrifuge at 10,000 × g for 10 minutes

- Analysis: Inject supernatant into HPLC system for quantification

HPLC Conditions:

- Column: C18 reverse phase (150 × 4.6 mm, 5 μm)

- Mobile phase: Acetonitrile:phosphate buffer (30:70) with 5 mM sodium octane sulfonate

- Flow rate: 1.0 mL/min

- Detection: UV at 254 nm

- Retention time: ~8 minutes [1]

Table 1: Equilibrium Dialysis Parameters for Tiagabine Protein Binding

| Parameter | Specification | Notes |

|---|---|---|

| Temperature | 37°C | Physiological relevance |

| Dialysis Time | 4-6 hours | Time to reach equilibrium |

| pH | 7.4 | Physiological pH |

| Membrane MWCO | 12-14 kDa | Retains albumin (66 kDa) |

| Tiagabine Concentration | 50-500 ng/mL | Therapeutic range |

Fluorescence Spectroscopy for Binding Mechanism Studies

Theoretical Basis

Fluorescence spectroscopy leverages the intrinsic fluorescence of human serum albumin (HSA), primarily from its single tryptophan residue (Trp-214), to study interactions with tiagabine [4]. When tiagabine binds to HSA, it causes quenching of the intrinsic fluorescence through a combination of static and dynamic mechanisms, providing insights into the binding affinity and stoichiometry of the interaction [4]. This method has revealed that tiagabine binds preferentially to Sudlow site II on HSA, which is also the binding site for dansylsarcosine, as demonstrated through competitive displacement experiments [4].

The fluorescence quenching data follow a Stern-Volmer relationship, allowing calculation of binding constants and thermodynamic parameters. Studies have demonstrated that the interaction between tiagabine and serum albumin is driven primarily by hydrophobic forces, as indicated by positive entropy (ΔS > 0) and enthalpy (ΔH > 0) changes [4]. Unlike some drugs that cause significant conformational changes in albumin upon binding, tiagabine has minimal impact on protein secondary structure, as confirmed by circular dichroism spectroscopy [4].

Detailed Experimental Workflow

Materials and Reagents:

- Fatty acid-free HSA or BSA

- This compound (>98% purity)

- Dansylsarcosine and dansylamide (for site marker studies)

- Phosphate buffered saline (PBS, 0.1 M, pH 7.4)

- Fluorescence spectrophotometer with temperature control

Procedure:

- Protein solution preparation: Dissolve HSA in PBS to 2.4 μM or BSA to 0.7 μM, correcting concentrations using extinction coefficients of 35,700 M⁻¹cm⁻¹ (HSA) and 44,720 M⁻¹cm⁻¹ (BSA)

- Tiagabine titration: Prepare tiagabine stock solutions in PBS and add to protein solutions to achieve molar ratios from 0:1 to 12:1 (TGB:HSA/BSA)

- Fluorescence measurement:

- Set excitation wavelength to 280 nm

- Record emission spectra from 300-450 nm

- Use 5/10 nm excitation/emission slit widths

- Maintain temperature at 25°C